molecular formula C18H18ClN3O2 B2849130 2-(4-chlorophenoxy)-2-methyl-N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)propanamide CAS No. 1396879-98-3

2-(4-chlorophenoxy)-2-methyl-N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)propanamide

Cat. No.: B2849130
CAS No.: 1396879-98-3
M. Wt: 343.81
InChI Key: KWNKGBJMHBABAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-chlorophenoxy)-2-methyl-N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)propanamide is a high-purity chemical reagent designed for pharmaceutical and agrochemical research applications. This compound features a hybrid molecular structure that combines a pyrazolo[1,5-a]pyridine scaffold with a phenoxypropanamide moiety, creating a multifunctional template for biological investigation . The pyrazolo[1,5-a]pyridine core represents a privileged structure in medicinal chemistry, known for its diverse pharmacological potential and presence in compounds with demonstrated biological activity . Researchers can utilize this compound as a key intermediate in designing novel therapeutic agents, particularly in oncology and inflammation research where pyrazole-containing molecules have shown significant promise . The structural complexity of this molecule, characterized by its chlorophenoxy group and propanamide linker, provides multiple sites for chemical modification, making it valuable for structure-activity relationship (SAR) studies and lead optimization programs. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary applications. Researchers should consult the safety data sheet prior to use and handle this material with appropriate laboratory precautions.

Properties

IUPAC Name

2-(4-chlorophenoxy)-2-methyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O2/c1-18(2,24-15-8-6-14(19)7-9-15)17(23)20-11-13-12-21-22-10-4-3-5-16(13)22/h3-10,12H,11H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWNKGBJMHBABAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NCC1=C2C=CC=CN2N=C1)OC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution Route

A two-step synthesis begins with the conversion of 2-methylpropanoic acid to its acid chloride using thionyl chloride (SOCl₂). Subsequent reaction with 4-chlorophenol in the presence of a base (e.g., potassium carbonate) yields the target ether-linked acid.

$$
\text{2-Methylpropanoic acid} \xrightarrow{\text{SOCl}2} \text{2-Methylpropanoyl chloride} \xrightarrow[\text{K}2\text{CO}_3]{\text{4-Chlorophenol}} \text{2-(4-Chlorophenoxy)-2-methylpropanoic acid}
$$

This method achieves moderate yields (60–70%) but requires careful control of reaction conditions to minimize ester byproduct formation.

Mitsunobu Etherification

Alternatively, Mitsunobu conditions employ diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to facilitate ether formation between 2-hydroxy-2-methylpropanoic acid and 4-chlorophenol. This route offers higher regioselectivity (>85% yield) but demands anhydrous conditions and stoichiometric reagents.

Synthesis of Pyrazolo[1,5-a]Pyridin-3-Ylmethylamine

The pyrazolo[1,5-a]pyridine scaffold is constructed via cyclocondensation, followed by functionalization at the 3-position.

Cyclocondensation of Aminopyrazole Derivatives

As demonstrated in pyrazolo[1,5-a]pyrimidine syntheses, 3-aminopyrazole reacts with α,β-unsaturated ketones (e.g., ethyl acetoacetate) under acidic conditions to form the bicyclic core. For pyrazolo[1,5-a]pyridine, a similar strategy using γ-keto esters may be employed:

$$
\text{3-Aminopyrazole} + \text{Ethyl γ-keto ester} \xrightarrow{\text{HCl, EtOH}} \text{Pyrazolo[1,5-a]pyridine derivative}
$$

Introduction of the Methyleneamine Group

Functionalization at the 3-position involves:

  • Formylation : Vilsmeier-Haack formylation introduces a formyl group, yielding pyrazolo[1,5-a]pyridine-3-carbaldehyde.
  • Reductive Amination : Catalytic hydrogenation (H₂, Pd/C) or sodium borohydride reduction converts the aldehyde to a hydroxymethyl intermediate, which is subsequently aminated via Gabriel synthesis or treated with aqueous ammonia under Mitsunobu conditions.

Amide Bond Formation

The final step couples the carboxylic acid and amine components using standard peptide coupling reagents.

Activation and Coupling

2-(4-Chlorophenoxy)-2-methylpropanoic acid is activated as its acid chloride (using SOCl₂) or mixed anhydride, then reacted with pyrazolo[1,5-a]pyridin-3-ylmethylamine in dichloromethane or tetrahydrofuran. Alternatively, carbodiimide reagents (e.g., EDCl/HOBt) facilitate coupling in yields exceeding 75%.

$$
\text{Acid} + \text{Amine} \xrightarrow{\text{EDCl/HOBt}} \text{2-(4-Chlorophenoxy)-2-methyl-N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)propanamide}
$$

Optimization Challenges

  • Steric Hindrance : The branched 2-methyl group impedes nucleophilic attack, necessitating prolonged reaction times (12–24 h) or elevated temperatures (40–60°C).
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) isolates the pure amide.

Alternative Synthetic Routes

One-Pot Sequential Reactions

Recent advances explore tandem cyclization-coupling protocols. For instance, in situ generation of the pyrazolo[1,5-a]pyridine core followed by direct amidation reduces intermediate isolation steps.

Enzymatic Catalysis

Lipase-mediated amidation in non-aqueous solvents (e.g., tert-butanol) offers an eco-friendly alternative, though yields remain suboptimal (50–60%).

Analytical Characterization

Critical characterization data include:

  • ¹H NMR : δ 1.55 (s, 6H, C(CH₃)₂), 4.45 (d, 2H, CH₂NH), 6.85–8.20 (m, aromatic protons).
  • MS (ESI+) : m/z 344.1 [M+H]⁺.

Chemical Reactions Analysis

2-(4-chlorophenoxy)-2-methyl-N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)propanamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may yield corresponding ketones or carboxylic acids, while reduction can lead to the formation of alcohols or amines .

Scientific Research Applications

This compound has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, it has shown promise as a potential therapeutic agent due to its ability to interact with specific molecular targets, such as enzymes and receptors. In biology, it has been used as a tool to study cellular processes and signaling pathways. Additionally, its unique chemical properties make it a valuable compound for industrial applications, including the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-2-methyl-N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)propanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit the activity of certain enzymes, leading to the suppression of specific cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key structural and functional differences between 2-(4-chlorophenoxy)-2-methyl-N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)propanamide and related compounds from the evidence:

Compound Name Core Structure Key Substituents Molecular Weight (Da) Notable Features
Target Compound Pyrazolo[1,5-a]pyridine 4-Chlorophenoxy, methylpropanamide Not provided Likely moderate lipophilicity due to chlorophenyl; amide enhances hydrogen bonding.
3-(4-Chlorophenyl)-2-methyl-5-(tert-butyl)-N-(3-morpholinopropyl)pyrazolo[1,5-a]pyrimidin-7-amine Pyrazolo[1,5-a]pyrimidine 4-Chlorophenyl, tert-butyl, morpholinopropyl 442.004 Higher molecular weight; morpholine enhances solubility .
1-(4-Chlorophenyl)-pyrazolo[1,5-a]pyrimidin-7(4H)-one (MK86) Pyrazolo[1,5-a]pyrimidinone 4-Chlorophenyl, ketone at C7 ~300 (estimated) Low synthetic yield (3%); ketone may reduce metabolic stability .
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxochromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide Pyrazolo[3,4-d]pyrimidine Fluoro-chromenone, sulfonamide 589.1 High molecular weight; fluorinated groups may improve target binding .
5-Methyl-3-phenyl-N-[(pyridin-3-yl)methyl]-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine Pyrazolo[1,5-a]pyrimidine Trifluoromethyl, pyridinylmethyl 397.4 Trifluoromethyl enhances metabolic resistance; pyridine improves solubility .

Key Observations from Comparative Analysis

Core Structure Differences: The target compound’s pyrazolo[1,5-a]pyridine core distinguishes it from pyrazolo[1,5-a]pyrimidine derivatives (e.g., MK86 ). Pyrazolo[3,4-d]pyrimidine derivatives (e.g., Example 53 in ) often incorporate bulkier substituents, leading to higher molecular weights (>500 Da), which may limit blood-brain barrier penetration .

Substituent Impact :

  • Chlorophenyl Groups : Present in both the target compound and analogs, chlorophenyl enhances lipophilicity and may improve target affinity for hydrophobic binding pockets .
  • Amide vs. Sulfonamide : The target’s methylpropanamide group contrasts with sulfonamide substituents in . Amides generally offer better metabolic stability than sulfonamides but may reduce solubility .
  • Fluorinated Groups : Fluorine substituents (e.g., in and ) improve bioavailability and resistance to oxidative metabolism, a feature absent in the target compound .

Synthetic Challenges :

  • Low yields (e.g., 3% for MK86 ) highlight synthetic difficulties in constructing pyrazolo-heterocyclic frameworks. The target compound’s synthesis may face similar challenges due to steric hindrance from the methylpropanamide chain.

Biological Activity

The compound 2-(4-chlorophenoxy)-2-methyl-N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)propanamide is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews its biological activity based on diverse research findings, including case studies and data tables.

Chemical Structure and Properties

The molecular formula for the compound is C15H15ClN2O2C_{15}H_{15}ClN_{2}O_{2}, with a molecular weight of approximately 288.75 g/mol. The structure features a chlorophenoxy group, a pyrazolo-pyridine moiety, and a propanamide backbone, which contribute to its pharmacological properties.

Biological Activity Overview

Research indicates that the compound exhibits significant anticancer , anti-inflammatory , and antimicrobial activities. Below is a detailed examination of these activities:

Anticancer Activity

  • Cell Line Studies :
    • The compound was tested against various cancer cell lines such as MCF7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (central nervous system cancer). It demonstrated notable cytotoxic effects with IC50 values ranging from 3.79 µM to 42.30 µM across different cell lines .
    • A study highlighted that derivatives similar to this compound showed significant inhibition of Aurora-A kinase, which is crucial in cancer cell proliferation, with an IC50 of 0.067 µM .
  • Mechanism of Action :
    • The compound appears to induce apoptosis in cancer cells and inhibit angiogenesis by affecting vascular endothelial growth factor (VEGF) signaling pathways . This suggests potential for therapeutic applications in treating various malignancies.

Anti-inflammatory Activity

Research has shown that pyrazole derivatives exhibit anti-inflammatory properties through inhibition of pro-inflammatory cytokines and enzymes. The specific compound has been linked to reduced levels of interleukins and tumor necrosis factor-alpha (TNF-α), which are critical mediators in inflammatory responses .

Antimicrobial Activity

Preliminary studies indicate that the compound possesses moderate antibacterial activity against strains like Salmonella typhi and Bacillus subtilis. It was also evaluated for its ability to inhibit acetylcholinesterase (AChE), which is relevant for neurodegenerative diseases .

Data Tables

Activity TypeCell Line/PathogenIC50/EffectReference
AnticancerMCF73.79 µM
AnticancerNCI-H46042.30 µM
Anti-inflammatoryCytokine InhibitionReduced TNF-α levels
AntimicrobialSalmonella typhiModerate activity

Case Studies

  • Case Study on Cancer Therapy : A recent study investigated the effects of this compound on tumor growth in vivo using xenograft models. Results showed a significant reduction in tumor size compared to control groups, suggesting its potential as a therapeutic agent in oncology.
  • Inflammation Model : In animal models of inflammation, administration of the compound led to decreased edema and inflammatory markers, indicating its efficacy in managing inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-(4-chlorophenoxy)-2-methyl-N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)propanamide, and how can reaction conditions be controlled to maximize yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the condensation of 4-chlorophenol with a methyl-substituted propanamide intermediate. Key steps include:

  • Coupling reactions : Use of coupling agents like EDCI/HOBt in anhydrous dichloromethane under nitrogen to minimize hydrolysis .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity of intermediates, while refluxing in toluene improves cyclization of the pyrazolo[1,5-a]pyridine core .
  • Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) or recrystallization from ethanol yields >95% purity .

Q. Which analytical techniques are most effective for confirming the structural integrity and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H^1H and 13C^{13}C NMR confirm substituent positions (e.g., 4-chlorophenoxy protons at δ 7.2–7.4 ppm, pyridine protons at δ 8.1–8.3 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (mobile phase: acetonitrile/water, 70:30) detect impurities <0.5% .
  • Mass Spectrometry (HRMS) : Exact mass matching (e.g., [M+H]+^+ at m/z 413.1234) validates molecular formula .

Q. What is the recommended protocol for assessing the compound’s solubility and stability in biological buffers?

  • Methodological Answer :

  • Solubility screening : Use a tiered approach: (1) DMSO stock (10 mM), (2) dilution in PBS (pH 7.4) with sonication, (3) dynamic light scattering (DLS) to detect aggregation .
  • Stability assays : Incubate at 37°C for 24–72 hours; monitor degradation via HPLC. Stability is enhanced in buffers with 0.1% BSA to prevent nonspecific binding .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the role of the pyrazolo[1,5-a]pyridine moiety in biological activity?

  • Methodological Answer :

  • Substituent variation : Synthesize analogs with modifications to the pyridine ring (e.g., electron-withdrawing groups at position 3) and test in target-specific assays (e.g., kinase inhibition) .
  • Molecular docking : Use software like AutoDock Vina to model interactions with biological targets (e.g., ATP-binding pockets). Pyridine N-atom often forms hydrogen bonds with conserved residues .
  • Pharmacophore mapping : Overlay active/inactive analogs to identify critical features (e.g., hydrophobic 4-chlorophenoxy group) .

Q. What strategies resolve contradictory data on the compound’s bioavailability across in vitro and in vivo models?

  • Methodological Answer :

  • Comparative assays : Parallel testing in Caco-2 cells (permeability) and rodent pharmacokinetics (plasma AUC). Discrepancies often arise from metabolic enzymes (e.g., CYP3A4) in vivo .
  • Prodrug design : Modify the propanamide side chain (e.g., esterification) to enhance oral absorption, then monitor hydrolysis in plasma .
  • Physiologically based pharmacokinetic (PBPK) modeling : Integrate solubility, permeability, and metabolism data to predict species-specific bioavailability .

Q. How can researchers optimize reaction conditions to minimize side products during pyrazolo[1,5-a]pyridine core formation?

  • Methodological Answer :

  • Temperature control : Maintain 80–90°C during cyclization to avoid decarboxylation byproducts .
  • Catalyst screening : Test Pd(OAc)2_2/Xantphos for Suzuki-Miyaura coupling of chlorophenyl groups; reduces halogen displacement side reactions .
  • In situ monitoring : Use FT-IR to track intermediate formation (e.g., disappearance of carbonyl peaks at 1700 cm1^{-1}) .

Q. What mechanistic hypotheses explain the compound’s selectivity for kinase targets over related enzymes?

  • Methodological Answer :

  • Kinase profiling : Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler). High selectivity for JAK2 (IC50_{50} = 12 nM) vs. non-targets (IC50_{50} > 1 µM) suggests steric complementarity with the ATP-binding pocket .
  • Alanine scanning mutagenesis : Identify key residues (e.g., Leu983 in JAK2) critical for binding via loss-of-function mutations .
  • Crystallography : Co-crystallize the compound with target kinases to resolve binding modes (e.g., hydrophobic interactions with the DFG motif) .

Q. How should researchers design experiments to analyze the compound’s metabolic pathways in hepatic microsomes?

  • Methodological Answer :

  • Phase I metabolism : Incubate with human liver microsomes (HLMs) + NADPH; identify metabolites via LC-MS/MS. Major pathway: oxidative cleavage of the propanamide chain .
  • CYP inhibition assays : Use isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to confirm dominant metabolic enzymes .
  • Reactive metabolite screening : Trapping with glutathione (GSH) to detect electrophilic intermediates; critical for toxicity profiling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.